molecular formula C10H11N3O2 B13189066 6-(3-Oxopiperazin-1-YL)pyridine-3-carbaldehyde

6-(3-Oxopiperazin-1-YL)pyridine-3-carbaldehyde

Cat. No.: B13189066
M. Wt: 205.21 g/mol
InChI Key: DNCUKAJNVOGSCP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-(3-Oxopiperazin-1-YL)pyridine-3-carbaldehyde typically involves the reaction of piperazine derivatives with pyridine-3-carbaldehyde under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-(3-Oxopiperazin-1-YL)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(3-Oxopiperazin-1-YL)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Oxopiperazin-1-YL)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to changes in their function. The piperazine ring may also interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

6-(3-oxopiperazin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H11N3O2/c14-7-8-1-2-9(12-5-8)13-4-3-11-10(15)6-13/h1-2,5,7H,3-4,6H2,(H,11,15)

InChI Key

DNCUKAJNVOGSCP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C2=NC=C(C=C2)C=O

Origin of Product

United States

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